molecular formula C12H16OS B13647559 2-(Sec-butylthio)-1-phenylethan-1-one

2-(Sec-butylthio)-1-phenylethan-1-one

Katalognummer: B13647559
Molekulargewicht: 208.32 g/mol
InChI-Schlüssel: ABHBJGXNNRUMKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Sec-butylthio)-1-phenylethan-1-one is an organic compound characterized by the presence of a sec-butylthio group attached to a phenylethanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-butylthio)-1-phenylethan-1-one typically involves the introduction of a sec-butylthio group to a phenylethanone precursor. One common method involves the reaction of 1-phenylethanone with sec-butylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Sec-butylthio)-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the phenylethanone structure can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Sec-butylthio)-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(sec-butylthio)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The sec-butylthio group can participate in redox reactions, influencing the compound’s biological activity. Additionally, the phenylethanone structure can interact with various enzymes and receptors, modulating their activity and leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Sec-butylthio)-6-phenylpyrimidin-4(3H)-one: Similar structure with a pyrimidinone core.

    3-allyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone: Contains an allyl group and a pyrimidinone core.

Uniqueness

2-(Sec-butylthio)-1-phenylethan-1-one is unique due to its specific combination of a sec-butylthio group and a phenylethanone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H16OS

Molekulargewicht

208.32 g/mol

IUPAC-Name

2-butan-2-ylsulfanyl-1-phenylethanone

InChI

InChI=1S/C12H16OS/c1-3-10(2)14-9-12(13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3

InChI-Schlüssel

ABHBJGXNNRUMKI-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)SCC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.